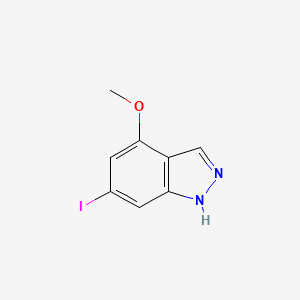

6-Iodo-4-methoxy-1H-indazole

Description

Properties

IUPAC Name |

6-iodo-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUMKHFEGXJCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646522 | |

| Record name | 6-Iodo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-20-6 | |

| Record name | 6-Iodo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Iodo-4-methoxy-1H-indazole chemical properties

An In-depth Technical Guide to 6-Iodo-4-methoxy-1H-indazole: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

This compound is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized derivative of the indazole scaffold—a privileged structure found in numerous FDA-approved therapeutics—it serves as a versatile building block for the synthesis of complex molecular architectures. The presence of an iodine atom at the 6-position provides a crucial synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the methoxy group at the 4-position modulates the electronic properties and metabolic stability of the core, making it a valuable motif in the design of targeted therapies, particularly protein kinase inhibitors.

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the predicted reactivity of this compound. It details step-by-step protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling. While specific experimental data for this particular isomer is limited in public literature, this document consolidates information from closely related analogs and established principles of indazole chemistry to offer a robust and practical resource for researchers, scientists, and drug development professionals.

Introduction to the Indazole Scaffold

The 1H-indazole core is a bicyclic heteroaromatic system that is considered a bioisostere of indole. Its unique structure, featuring a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N2), allows it to form key interactions with biological targets. This has led to its classification as a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are central components in a range of therapeutics, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[2][3]

The strategic functionalization of the indazole ring is paramount for modulating pharmacological activity. Halogenated indazoles, particularly iodoindazoles, are exceptionally valuable as they serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4][5] The subject of this guide, this compound, combines this reactive handle with a methoxy substituent, which can enhance binding affinity and improve pharmacokinetic properties.

Physicochemical and Spectroscopic Properties

Precise characterization is critical for any chemical building block. While comprehensive experimental data for this compound is not widely published, the following tables summarize its known identifiers and predicted properties based on data from analogous compounds.[6][7][8]

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 885523-20-6 | [6][7] |

| Molecular Formula | C₈H₇IN₂O | - |

| Molecular Weight | 274.06 g/mol | - |

| Canonical SMILES | COC1=CC2=C(C=C1I)NN=C2 | - |

Table 2: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value / Information | Rationale / Notes |

| Appearance | Off-white to light brown solid | Based on similar substituted iodoindazoles. |

| Melting Point | Data not available | Expected to be a solid with a defined melting point. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | Typical for functionalized heterocyclic compounds. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.2 (s, 1H, NH), 7.55 (s, 1H, H3), 7.20 (d, J=1.2 Hz, 1H, H7), 7.05 (d, J=1.2 Hz, 1H, H5), 3.90 (s, 3H, OCH₃) | Predictions are based on substituent effects on the indazole core. The NH proton is broad and exchangeable. H5 and H7 appear as doublets with small meta-coupling.[8][9] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155.0 (C4), 142.0 (C7a), 135.0 (C3), 125.0 (C3a), 115.0 (C7), 100.0 (C5), 95.0 (C6), 56.0 (OCH₃) | Chemical shifts are estimated based on known values for methoxy- and iodo-substituted benzenoid rings.[8][9] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Stage 1: Synthesis of 4-methoxy-1H-indazole. This can be achieved from a commercially available starting material like 2-amino-6-methoxybenzonitrile via a diazotization and cyclization sequence.

-

Stage 2: Electrophilic Iodination. The resulting 4-methoxy-1H-indazole is then subjected to electrophilic iodination. The electronic properties of the methoxy group are expected to direct the iodine to the electron-rich positions of the benzene ring, with the 6-position being sterically accessible.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodo-4-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. 885523-20-6|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

6-Iodo-4-methoxy-1H-indazole CAS number 261953-36-0

An In-Depth Technical Guide to 6-Iodo-1H-indazole (CAS 261953-36-0): A Cornerstone Intermediate for Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-Iodo-1H-indazole, a pivotal intermediate in contemporary medicinal chemistry. It is crucial to note an important clarification from the outset: the provided CAS number, 261953-36-0, corresponds specifically to 6-Iodo-1H-indazole , not "6-Iodo-4-methoxy-1H-indazole". This document is structured to serve researchers, scientists, and drug development professionals by focusing on the correct compound identified by the CAS number. We will delve into its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the synthesis of the tyrosine kinase inhibitor, Axitinib. Furthermore, this guide will explore the chemistry of related methoxy-substituted iodoindazoles to provide a broader context for scaffold functionalization and drug design. The narrative emphasizes the causality behind experimental choices, supported by detailed protocols, data tables, and process diagrams to ensure scientific integrity and practical utility.

Section 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to bind to a wide range of biological targets with high affinity, often serving as the core of numerous pharmacologically active compounds.[2] Indazole derivatives are particularly prominent in oncology, forming the structural basis for several FDA-approved protein kinase inhibitors.[1][3]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The indazole scaffold has proven to be an exceptional template for designing ATP-competitive kinase inhibitors. Its unique geometry and hydrogen bonding capabilities allow it to effectively occupy the ATP-binding pocket of various kinases. Notable examples include:

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[5][6]

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, also used for renal cell carcinoma and soft tissue sarcoma.[7]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[3][7]

Halogenated indazoles, such as 6-Iodo-1H-indazole, are of paramount importance as they serve as versatile synthetic precursors. The iodine atom acts as a highly effective "synthetic handle" for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[7][8][9] This enables the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

Section 2: Core Subject - 6-Iodo-1H-indazole (CAS 261953-36-0)

6-Iodo-1H-indazole is the definitive compound associated with CAS number 261953-36-0.[10][11] It is a stable, solid compound at room temperature and serves as the primary building block for several complex pharmaceutical agents.[11][12]

Physicochemical Properties

A summary of the key physicochemical properties for 6-Iodo-1H-indazole is presented below, based on data compiled from authoritative sources.[10]

| Property | Value | Source |

| CAS Number | 261953-36-0 | [10] |

| Molecular Formula | C₇H₅IN₂ | [10][11] |

| Molecular Weight | 244.03 g/mol | [10] |

| IUPAC Name | 6-iodo-1H-indazole | [10] |

| Appearance | Light yellow to brown powder/crystal | [11] |

| SMILES | C1=CC2=C(C=C1I)NN=C2 | [10] |

| InChI Key | RSGAXJZKQDNFEP-UHFFFAOYSA-N | [10] |

Synthesis Methodologies

The synthesis of 6-Iodo-1H-indazole is well-documented, with two primary, scalable routes reported in the literature. The choice of method often depends on the availability and cost of the starting materials.

-

Route A: Halogen Exchange from 6-Bromo-1H-indazole: This method involves a Finkelstein-type reaction where the bromine atom of 6-bromo-1H-indazole is displaced by iodine. This is typically achieved using an iodide salt, such as potassium iodide (KI), in the presence of a copper(I) catalyst and a ligand in a high-boiling solvent like 1,4-dioxane.[6][13] The use of a copper catalyst is essential to facilitate the activation of the otherwise unreactive aryl bromide towards nucleophilic substitution by the iodide.

-

Route B: Diazotization-Iodination of 6-Aminoindazole: This classic Sandmeyer-type reaction begins with the diazotization of 6-aminoindazole using a nitrite source (e.g., sodium nitrite) under strong acidic conditions (e.g., HCl) to form an intermediate diazonium salt.[6][14] This unstable intermediate is then treated in situ with a solution of potassium iodide, which decomposes the diazonium salt and introduces the iodine atom onto the indazole ring.[6]

Chemical Reactivity and Key Applications

The primary value of 6-Iodo-1H-indazole lies in its role as a key intermediate in the synthesis of Axitinib.[6] The synthetic sequence leverages the reactivity of both the C6-Iodo and the C3-proton of the indazole ring.

The established pathway to Axitinib involves the following key transformations:

-

Iodination at C3: The 6-iodo-1H-indazole is first subjected to a second iodination reaction, typically using iodine (I₂) and a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF.[13][15] This selectively installs an iodine atom at the C3 position, which is the most acidic and nucleophilic carbon on the indazole ring, yielding 3,6-diiodo-1H-indazole.

-

Nucleophilic Aromatic Substitution (SNAr): The 3,6-diiodo-1H-indazole is then reacted with a thiol, such as 2-mercapto-N-methylbenzamide. The iodine at the C6 position is more susceptible to displacement by the thiolate nucleophile than the iodine at C3, leading to the formation of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.

-

Heck Reaction: The final key step is a palladium-catalyzed Heck reaction between the C3-iodo position of the intermediate and 2-vinylpyridine.[14] This forms the crucial carbon-carbon double bond, completing the synthesis of Axitinib.

Section 3: Analysis of this compound and Related Analogues

While 6-Iodo-1H-indazole is the focus of CAS 261953-36-0, the initially queried compound, This compound , represents a structurally distinct and synthetically relevant analogue. Understanding its potential synthesis and reactivity provides valuable insights for scaffold-hopping and the development of new chemical entities.

Proposed Synthesis of this compound

The introduction of an iodine atom onto the 4-methoxy-1H-indazole ring would be an electrophilic aromatic substitution. The methoxy group at C4 is an ortho-, para-director. The C7 and C5 positions are ortho to the methoxy group, and the C3 position is also electronically activated. However, iodination at C6 is sterically accessible and electronically plausible. A common iodinating agent like N-Iodosuccinimide (NIS) could be employed.

Expected Reactivity and Applications

The presence of the methoxy group at the C4 position would significantly influence the electronic properties of the indazole ring compared to the unsubstituted analogue.

-

Electronic Effects: The methoxy group is strongly electron-donating through resonance. This increases the electron density of the aromatic system, which can affect the reactivity in subsequent cross-coupling reactions. For instance, the increased electron density at the C6 position might make the oxidative addition step in a palladium catalytic cycle (the rate-determining step for aryl iodides) slightly slower compared to the electron-neutral 6-Iodo-1H-indazole.[9]

-

Potential Applications: Despite potential differences in reactivity, this compound would still be a valuable building block for novel kinase inhibitors. The methoxy group can form important hydrogen bond interactions with amino acid residues in the kinase hinge region, potentially improving binding affinity and selectivity.[4] Its use in Suzuki, Heck, or Buchwald-Hartwig reactions would allow for the synthesis of a novel library of compounds for screening against various kinase targets.

Section 4: Experimental Protocols

The following protocols are provided as representative examples based on methodologies described in the scientific literature. They should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Synthesis of 6-Iodo-1H-indazole from 6-Bromo-1H-indazole[6][13]

-

Rationale: This protocol utilizes a copper-catalyzed halogen exchange reaction, a reliable method for converting aryl bromides to aryl iodides. 1,4-dioxane is used as a high-boiling solvent to ensure the reaction reaches the necessary temperature. N,N-dimethylethylenediamine acts as a ligand to stabilize the copper(I) catalyst and enhance its reactivity.

-

Materials:

-

6-Bromo-1H-indazole

-

Potassium iodide (KI)

-

Copper(I) iodide (CuI)

-

N,N-dimethylethylenediamine

-

Tetrabutylammonium iodide (phase-transfer catalyst, optional but recommended)

-

1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromo-1H-indazole (1.0 equiv), potassium iodide (2.5-3.0 equiv), and copper(I) iodide (0.1-0.2 equiv).

-

Add anhydrous 1,4-dioxane to the flask to create a suspension (concentration typically 0.2-0.5 M).

-

Add N,N-dimethylethylenediamine (0.2-0.4 equiv) to the mixture via syringe.

-

Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional solvent (e.g., ethyl acetate).

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous ammonia (to remove copper salts) followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or recrystallization (e.g., from acetonitrile) to afford pure 6-Iodo-1H-indazole.

-

General Protocol for Suzuki-Miyaura Cross-Coupling of an Iodoindazole[9][18]

-

Rationale: This protocol describes a standard palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the site of the iodine atom. A palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂) is used. A base (e.g., potassium carbonate) is required to activate the boronic acid, and a mixed solvent system (e.g., dioxane/water) is often optimal for solubility of both organic and inorganic reagents.

-

Materials:

-

Iodoindazole (e.g., 6-Iodo-1H-indazole) (1.0 equiv)

-

Aryl or vinyl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 3:1 ratio)

-

-

Procedure:

-

To a reaction vessel, add the iodoindazole (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

Section 5: Summary and Future Outlook

6-Iodo-1H-indazole (CAS 261953-36-0) is a demonstrably vital building block in medicinal chemistry, most notably as the cornerstone for the synthesis of the anticancer drug Axitinib. Its well-established synthetic routes and predictable reactivity make it a reliable and valuable intermediate for drug development programs.

Looking forward, the exploration of related analogues, such as this compound, holds significant promise. The introduction of substituents like the methoxy group allows for the fine-tuning of electronic and steric properties, enabling the design of next-generation kinase inhibitors with potentially improved potency, selectivity, and drug-like characteristics. The continued application of robust synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, on these functionalized indazole scaffolds will undoubtedly fuel the discovery of novel therapeutics for cancer and other diseases.

References

-

Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: ACS Omega URL: [Link]

-

Title: Synthesis method of 6-iodine-1H-indazole Source: Eureka | Patsnap URL: [Link]

-

Title: 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation Source: Synthesis Chemical URL: [Link]

-

Title: Supporting Information for [3+2] Cycloaddition of Diazomethanes with Arynes Source: Wiley-VCH URL: [Link]

-

Title: CAS 261953-36-0 6-Iodo-1H-indazole Source: Pharma Innovation URL: [Link]

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: HAL Open Science URL: [Link]

-

Title: 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8 Source: LookChem URL: [Link]

-

Title: Molecular Iodine as an efficient catalyst for the synthesis of indazole Source: ResearchGate URL: [Link]

-

Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: National Institutes of Health (NIH) URL: [Link]

- Title: Methods for preparing indazole compounds Source: Google Patents URL

-

Title: Ibogaine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study Source: Journal of Medicinal and Chemical Sciences URL: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [guidechem.com]

- 7. 3-Iodo-4-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 261953-36-0: 6-Iodo-1H-indazole | CymitQuimica [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 14. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 15. soc.chim.it [soc.chim.it]

- 16. nbinno.com [nbinno.com]

- 17. chemscene.com [chemscene.com]

6-Iodo-4-methoxy-1H-indazole molecular weight

An In-Depth Technical Guide to 6-Iodo-4-methoxy-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will explore its chemical properties, a robust synthesis protocol, its strategic application in the development of kinase inhibitors, and standard procedures for its characterization and safe handling.

Core Compound Profile & Physicochemical Properties

This compound (CAS Number: 885523-20-6) is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring system.[1] The indazole core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The specific substitutions—an iodine atom at the 6-position and a methoxy group at the 4-position—confer unique properties that make this molecule a valuable intermediate in synthetic chemistry.

The iodine atom at C6 serves as a versatile synthetic handle, enabling a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.[4][5] The methoxy group at C4 modulates the electronic properties and lipophilicity of the molecule, which can influence its solubility and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇IN₂O | |

| Molecular Weight | 274.06 g/mol | [6] |

| CAS Number | 885523-20-6 | [1][7] |

| Appearance | Solid (predicted) | [8] |

| Predicted Density | 2.082 ± 0.06 g/cm³ | [9] |

| Predicted Boiling Point | 358.2 ± 15.0 °C at 760 mmHg | [9] |

| Predicted pKa | 12.96 ± 0.40 | [9] |

Synthesis Protocol: A Mechanistic Approach

Step 1: Synthesis of 4-methoxy-1H-indazole

The synthesis of the precursor, 4-methoxy-1H-indazole, typically begins with a substituted aniline derivative, which undergoes diazotization and subsequent intramolecular cyclization.[10]

Sources

- 1. 885523-20-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-Iodo-4-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 5. soc.chim.it [soc.chim.it]

- 6. 885523-20-6|this compound|BLD Pharm [bldpharm.com]

- 7. 885523-20-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

6-Iodo-4-methoxy-1H-indazole NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of 6-Iodo-4-methoxy-1H-indazole

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into pharmacologically active molecules. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases. The precise functionalization of the indazole ring is critical for modulating biological activity, making unambiguous structural characterization an indispensable step in the drug development pipeline.

This technical guide focuses on this compound, a key intermediate for synthesizing complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for confirming its molecular structure. Due to the limited availability of published spectral data for this specific isomer, this whitepaper provides a comprehensive analysis based on foundational NMR principles, substituent effect predictions, and data from analogous structures. We will delve into the predicted ¹H and ¹³C NMR spectra, outline the advanced 2D NMR experiments required for complete structural validation, and provide a field-proven experimental protocol for data acquisition.

Part 1: Molecular Structure and Electronic Influence of Substituents

To interpret the NMR spectra of this compound, one must first understand the electronic environment of each nucleus. The chemical shifts of the protons and carbons are dictated by the combined electronic effects of the indazole core and its substituents.

-

Indazole Core : This aromatic system possesses two nitrogen atoms. The pyrrolic nitrogen (N1) is electron-donating, while the pyridinic nitrogen (N2) is electron-withdrawing, creating a complex electronic landscape across the ring system.[1]

-

Methoxy Group (-OCH₃) at C4 : The oxygen atom exerts a strong electron-donating effect through resonance (+R effect) and an electron-withdrawing inductive effect (-I effect). The resonance effect is dominant, leading to increased electron density (shielding) at the ortho (C3, C5) and para (C7) positions.

-

Iodo Group (-I) at C6 : Iodine is an electronegative halogen that exhibits an electron-withdrawing inductive effect (-I effect). It also possesses a "heavy atom effect," which significantly influences the chemical shift of the carbon it is directly attached to (C6), causing a substantial upfield shift.

These competing and complementary effects result in a unique magnetic environment for each proton and carbon, which can be deciphered through NMR spectroscopy.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 2: Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Predictions are based on established substituent chemical shift increments and analysis of related structures.[2][3][4] The data is predicted for a standard deuterated solvent like DMSO-d₆, which is ideal for observing the N-H proton.[5]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| 1-NH | 12.5 - 13.5 | Broad Singlet | N/A | The acidic proton on the nitrogen is typically broad and downfield, with its chemical shift being highly dependent on solvent and concentration. |

| H3 | 7.9 - 8.1 | Singlet (or narrow d) | ~1.0 | This proton is adjacent to the pyridinic N2 and is typically the most downfield proton on the indazole ring. The methoxy group at C4 provides some shielding. |

| H7 | 7.5 - 7.7 | Doublet | ~8.5-9.0 | H7 is ortho to the C7a bridgehead carbon. It will couple with H6, but since H6 is substituted with iodine, it appears as a doublet coupled to H5, or if that coupling is unresolved, a singlet. Given the substitution, it is more likely to appear as a singlet or a very narrowly split doublet. For this prediction, we assume coupling to H5 is minimal or absent. |

| H5 | 7.0 - 7.2 | Singlet | N/A | This proton is flanked by the methoxy-substituted C4 and the iodo-substituted C6. The strong electron-donating effect of the methoxy group at the ortho position (C5) will cause significant shielding, shifting it upfield. Coupling to H7 is expected to be small (⁴J meta-coupling) and often not resolved. |

| 4-OCH₃ | 3.8 - 4.0 | Singlet | N/A | Methoxy groups on aromatic rings typically appear as a sharp singlet in this region. |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7a | 140 - 142 | Bridgehead carbon adjacent to N1, typically found downfield. |

| C4 | 155 - 158 | Directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield (deshielding) effect. |

| C3a | 120 - 123 | Bridgehead carbon shielded by the adjacent N2. |

| C3 | 133 - 136 | Standard chemical shift for C3 in 1H-indazoles. |

| C7 | 115 - 118 | Shielded due to the para-like relationship with the electron-donating methoxy group. |

| C5 | 100 - 105 | Shielded by the ortho-methoxy group. |

| C6 | 85 - 90 | The "heavy atom effect" from the directly attached iodine atom causes a pronounced upfield (shielding) shift, a key diagnostic signal. |

| 4-OCH₃ | 55 - 58 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Part 3: Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides essential information, 2D NMR experiments are required for definitive assignment and to rule out isomeric possibilities. For a molecule like this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.[6]

-

HSQC : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to confirm the assignments of H3/C3, H5/C5, H7/C7, and the OCH₃ protons/carbon.

-

HMBC : This is the cornerstone experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

Key Expected HMBC Correlations:

The following diagram illustrates the critical HMBC correlations that would provide unequivocal proof of the 6-iodo-4-methoxy substitution pattern.

Caption: Key expected HMBC correlations for structural validation.

Self-Validating Logic:

-

A strong correlation from the methoxy protons (~3.9 ppm) to the downfield carbon C4 (~156 ppm) confirms the position of the methoxy group.

-

Correlations from H5 (~7.1 ppm) to both C4 and the highly shielded C6 (~88 ppm) definitively place H5 between the methoxy and iodo groups.

-

A correlation from H7 (~7.6 ppm) to C5 (~102 ppm) confirms the connectivity on the other side of the iodo-substituted carbon.

-

A correlation from H3 (~8.0 ppm) to the bridgehead C3a (~121 ppm) confirms the H3 assignment.

This network of correlations provides a self-validating system, leaving no ambiguity about the isomeric structure.

Part 4: Standard Operating Protocol for NMR Data Acquisition

This section provides a robust, step-by-step protocol for acquiring high-quality NMR data for this compound.

Sample Preparation

-

Solvent Selection : Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) to ensure solubility and clear observation of the exchangeable N-H proton.[7]

-

Concentration : Weigh approximately 10-15 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry vial before transferring to a 5 mm NMR tube. This concentration is optimal for both ¹H and the less sensitive ¹³C and 2D experiments.

-

Internal Standard : Tetramethylsilane (TMS) is generally not required for modern spectrometers that use the deuterium lock signal for referencing. If required, add a minimal amount. The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can be used for calibration.

Spectrometer Setup & 1D Acquisition

-

Instrumentation : A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.

-

Tuning and Shimming : Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition :

-

Pulse Angle : 30° (to allow for a shorter relaxation delay).

-

Relaxation Delay (d1) : 2 seconds.

-

Acquisition Time (aq) : 3-4 seconds.

-

Number of Scans (ns) : 16 (adjust based on concentration).

-

-

¹³C NMR Acquisition :

-

Experiment : Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans (ns) : 1024 or more, as ¹³C has a low natural abundance.

-

2D NMR Acquisition

-

HSQC : Use a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average of 145 Hz.

-

HMBC : Use a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). Optimize the long-range coupling constant for 8 Hz to observe both ²JCH and ³JCH correlations effectively.

The following workflow diagram illustrates the logical process from sample preparation to final structural confirmation.

Caption: Experimental workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of this compound relies on a systematic and multi-faceted NMR approach. By combining the predictive power of substituent effects with the definitive connectivity information from 1D and 2D NMR experiments, researchers can achieve unambiguous structural confirmation. The key diagnostic signals—including the highly shielded C6 carbon due to the heavy atom effect of iodine, the downfield C4 carbon attached to the methoxy group, and the network of long-range correlations revealed by HMBC—provide a robust and self-validating dataset. The protocols and predictive data outlined in this guide serve as a valuable resource for scientists and drug development professionals working with this important chemical entity, ensuring analytical rigor and confidence in their synthetic outcomes.

References

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

Wiley-VCH. Supporting Information for "Synthesis of 1H-Indazoles". Available at: [Link]

-

ResearchGate. 13C NMR of indazoles. Available at: [Link]

-

ResearchGate. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available at: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

Supporting Information. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

PubChem, NIH. 6-iodo-1H-indazole. Available at: [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

-

Chemistry LibreTexts. NMR - Interpretation. Available at: [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available at: [Link]

-

Patsnap. Synthesis method of 6-iodine-1H-indazole. Available at: [Link]

-

PubMed Central, NIH. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

-

LookChem. 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8. Available at: [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

-

IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Available at: [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Iodo-4-methoxy-1H-indazole: Properties, Synthesis, and Applications

Section 1: Introduction to a Key Medicinal Chemistry Building Block

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of interacting with a multitude of biological targets, most notably protein kinases.[2][3] As such, indazole derivatives are core components of numerous approved therapeutics and clinical candidates, particularly in oncology.[1]

This technical guide focuses on a specific, strategically substituted derivative: 6-Iodo-4-methoxy-1H-indazole . The deliberate placement of an iodine atom at the C6 position and a methoxy group at the C4 position transforms the simple indazole core into a highly valuable and versatile building block for drug discovery professionals. The iodine atom serves as a key synthetic handle for introducing molecular complexity via modern cross-coupling reactions, while the methoxy group can profoundly influence the molecule's physicochemical properties, such as solubility and metabolic stability, and modulate its interactions with target proteins.

This document provides a comprehensive overview of the physical and chemical properties, spectroscopic signature, plausible synthetic routes, and key reactivity patterns of this compound. It is intended to serve as a practical resource for researchers, chemists, and drug development scientists engaged in the design and synthesis of novel therapeutic agents.

Section 2: Core Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis and drug discovery. This section details the known physicochemical properties and expected spectroscopic data for this compound.

Key Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation development.

| Property | Value | Source |

| CAS Number | 885523-20-6 | [4] |

| Molecular Formula | C₈H₇IN₂O | [5] |

| Molecular Weight | 274.06 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| PSA (Polar Surface Area) | 37.91 Ų | [5] |

| LogP (calculated) | 2.18 | [5] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of synthetic intermediates.[6] While publicly available spectra for this specific isomer are scarce, a robust prediction of its signature can be made based on established principles and data from closely related analogues.[7][8][9]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Indazole N-H: A broad singlet is expected in the downfield region, typically >10 ppm, which is characteristic of the acidic proton of the indazole ring.

-

Aromatic Protons: The benzene portion of the indazole ring will display two singlets or narrow doublets. The H5 proton (between the iodo and methoxy groups) and the H7 proton are expected in the aromatic region (δ 7.0–8.0 ppm). The H3 proton on the pyrazole ring will also appear as a singlet in this region.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Eight distinct signals are expected. The carbon bearing the iodine (C6) will be shifted upfield compared to a non-substituted carbon due to the heavy atom effect, likely appearing around 90-100 ppm. The carbon attached to the methoxy group (C4) will be significantly downfield (~150-160 ppm). Other aromatic carbons will resonate in the typical 110-140 ppm range.

-

Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.

-

-

Mass Spectrometry (MS):

-

In high-resolution mass spectrometry (HRMS), the primary molecular ion peak ([M+H]⁺) would be observed at m/z 274.9681, calculated for C₈H₈IN₂O⁺. The characteristic isotopic pattern of iodine would be readily apparent.

-

-

Infrared (IR) Spectroscopy:

-

Key absorption bands would include a broad N-H stretch around 3100-3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and a strong C-O stretch for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.[10]

-

Section 3: Synthesis and Strategic Functionalization

The value of this compound lies in its synthetic accessibility and its potential for diversification. This section outlines a logical synthetic approach and explores its key chemical reactivities.

Plausible Synthetic Pathway

While specific literature protocols for this compound are not prevalent, its synthesis can be logically derived from established methods for indazole formation, such as the Bartsch indazole synthesis or related cyclization strategies. A plausible route would begin with a suitably substituted aniline precursor.

Caption: Plausible synthetic workflow for this compound.

Protocol 1: C6-Iodination of 4-Methoxy-1H-indazole (Representative Protocol)

This protocol is adapted from general procedures for the C-iodination of indazoles.[3] The C6 position is electronically activated towards electrophilic substitution.

Disclaimer: This is a representative protocol and requires optimization and safety assessment before execution.

-

Preparation: To a solution of 4-methoxy-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF, ~10 mL per gram of substrate) in a round-bottom flask, add potassium hydroxide (KOH, 2.2 eq) and stir until dissolved.

-

Iodination: Cool the mixture to 0 °C using an ice bath. Add a solution of iodine (I₂, 1.1 eq) in DMF dropwise over 30 minutes. The reaction color will change as the iodine is consumed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (10% w/v) to neutralize any remaining iodine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity: A Hub for Molecular Elaboration

The true synthetic utility of this molecule comes from its capacity for selective functionalization at multiple sites.

-

Reactivity at the C6-Iodo Position: The carbon-iodine bond is the most valuable site for building molecular complexity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[11]

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters, ideal for introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes, a key reaction for creating rigid linkers.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines, enabling the installation of diverse side chains common in kinase inhibitors.

-

Heck Coupling: Forms C-C bonds with alkenes.

-

-

Reactivity of the Indazole Core:

-

N1-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a base, allowing for substitution at the N1 position. This is often used to block the N-H group or to introduce substituents that occupy specific pockets in a protein active site.

-

C3-Halogenation: The C3 position of the pyrazole ring is susceptible to electrophilic halogenation, providing another handle for further diversification.[3]

-

Caption: Key functionalization pathways for this compound.

Section 4: Utility in Drug Discovery and Development

Substituted indazoles are cornerstones of modern kinase inhibitor design.[2] The specific arrangement of functional groups in this compound makes it an exceptionally useful starting material for creating libraries of potential drug candidates.

-

Role as an Intermediate for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted indazole core to anchor the molecule within the ATP-binding site of the target kinase. The N-H group often forms a critical hydrogen bond with the "hinge region" of the kinase. The C6 position, modified via the iodo group, can be used to extend a substituent into solvent-exposed regions or other pockets to enhance potency and selectivity.[12]

-

Structure-Activity Relationship (SAR) Insights:

-

The Iodo Group: As a synthetic handle, the iodo group is paramount. Its conversion to other functionalities allows for rapid exploration of the SAR. For example, replacing the iodine with different aryl groups via Suzuki coupling can probe steric and electronic requirements of a target's active site.

-

The Methoxy Group: The C4-methoxy group is an important modulator of properties. It is an electron-donating group, which can influence the electronics of the ring system. Furthermore, its presence can enhance aqueous solubility compared to a non-polar substituent and provides a potential site for metabolism, a key consideration in drug development.

-

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety. The following information is based on data for structurally similar compounds and should be used as a guide.[13][14] A comprehensive, substance-specific risk assessment should be performed before use.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

-

Recommended Handling Procedures and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[13][14]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[13]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The compound may be light-sensitive; store in an opaque or amber vial.[13]

-

Incompatible with strong oxidizing agents and strong acids.

-

Section 6: Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its combination of a privileged indazole core, a versatile C6-iodo synthetic handle, and a property-modulating C4-methoxy group makes it an invaluable starting material for the synthesis of complex molecules, particularly kinase inhibitors. Understanding its physicochemical properties, spectroscopic signatures, reactivity, and handling requirements enables researchers to fully leverage its potential in the quest for novel therapeutics. This guide serves as a foundational resource to support those efforts, providing both the theoretical background and practical insights needed to effectively incorporate this potent building block into drug discovery programs.

Section 7: References

-

Chemsrc.com. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]

-

Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]

-

PubChem. 6-iodo-1H-indazole. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

LookChem. 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8. [Link]

-

FDA.gov. 6-IODO-1H-INDAZOLE. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]

-

Wikipedia. Ibogaine. [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

PubChem. 6-Methoxy-1H-indole. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

PubChem. 1H-Indazole. [Link]

-

Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

-

PubMed. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. parchem.com [parchem.com]

- 5. 4-iodo-6-methoxy-1H-indazole price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

The Indazole Core: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole, a bicyclic aromatic heterocycle, has journeyed from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Though rare in nature, its synthetic derivatives exhibit an extraordinary breadth of biological activities, underpinning the mechanisms of numerous FDA-approved therapeutics.[1][3][4] This guide provides an in-depth exploration of the discovery and history of substituted indazoles. We will traverse the seminal synthetic strategies that unlocked the scaffold's potential, from classical cyclization reactions to contemporary metal-catalyzed methodologies. By examining the causal links between structural modifications and biological function, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics. Key experimental protocols, comparative data, and workflow visualizations are provided to bridge theoretical knowledge with practical application.

The Genesis of a Scaffold: Discovery and Structural Elucidation

The history of indazole begins with the pioneering work of German chemist Emil Fischer, who first defined the molecule in the late 19th century as a pyrazole ring fused to a benzene ring.[3][5] Initially, it was an academic curiosity, a structural isomer of indole with which it shares a bioisosteric relationship.[3] A critical early insight was the understanding of its tautomerism. The indazole nucleus can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[3][6] Thermochemical and photophysical studies have established that the 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most contexts.[1][3][6] This stability is a key factor in its suitability as a core scaffold in drug design. Unlike many other heterocycles, indazoles are exceedingly rare in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine having been isolated.[4] This has meant that the vast pharmacological potential of this scaffold has been unlocked almost exclusively through the ingenuity of synthetic chemistry.[4][6]

Caption: The two primary tautomeric forms of the indazole nucleus.

The Synthetic Evolution: Crafting the Indazole Core

The journey to harnessing the therapeutic potential of indazoles is fundamentally a story of synthetic innovation. Methodologies have evolved from harsh, classical procedures to mild, efficient, and highly versatile modern techniques.

Classical Synthesis Routes

Early methods often relied on intramolecular cyclization reactions. A foundational approach, based on the work of Jacobson and Huber, involved the N-nitrosation of o-toluidine derivatives.[7] The resulting N-nitroso intermediate undergoes an intramolecular azo coupling to form the indazole ring.[7] While effective, this and other early methods, such as those starting from anthranilic acid, often required multiple steps and harsh conditions, limiting the scope of accessible substitutions.[3][7]

Modern Methodologies: Precision and Diversity

The true explosion in indazole chemistry came with the advent of modern synthetic methods, particularly those leveraging metal catalysis. These approaches offer milder conditions, superior functional group tolerance, and greater control over regioselectivity.

-

Palladium-Catalyzed Cross-Coupling: A significant leap forward was the use of palladium-catalyzed reactions. For instance, the coupling of 2-bromobenzaldehydes with hydrazines, followed by acid-catalyzed cyclization, provides a versatile entry to a wide array of 1H-indazoles.[3][6]

-

Copper-Catalyzed Reactions: Copper catalysis has also emerged as a powerful tool. Wang et al. developed a method for the synthesis of 1H-indazoles via the cyclization of o-haloaryl N-sulfonylhydrazones using a simple copper acetate catalyst, which proceeds at lower temperatures than many alternative methods.[1]

-

Aryne Chemistry: A more recent innovation involves the [3+2] annulation of arynes with hydrazones.[8][9] This strategy is highly effective for constructing the 1H-indazole skeleton and can be adapted to produce 3-substituted or 1,3-disubstituted indazoles depending on the choice of hydrazone precursor.[8][9]

-

Oxidative C-N Bond Formation: Metal-free approaches have also been developed. The use of reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) enables the oxidative C-N bond formation from readily available arylhydrazones, offering an environmentally benign route to substituted 1H-indazoles.[3]

Caption: A generalized workflow for the synthesis of substituted indazoles.

The Rise of a "Privileged Scaffold" in Medicinal Chemistry

The structural features of the indazole ring—its planarity, stability, and ability to act as both a hydrogen bond donor and acceptor—make it an ideal "privileged scaffold." This term describes a molecular framework that can be modified to interact with diverse biological targets, leading to drugs for various diseases.[2] The versatility of indazole allows it to serve as a bioisosteric replacement for other groups, like indoles or catechols, often improving metabolic stability or target affinity.[3]

This has led to a remarkable number of indazole-containing compounds entering clinical trials and receiving FDA approval, particularly in oncology.[3][10]

| Drug Name | Primary Target(s) | Key Therapeutic Area | FDA-Approved Indication(s) |

| Pazopanib | Tyrosine Kinase (VEGFR, PDGFR, c-Kit) | Oncology | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][3] |

| Axitinib | Tyrosine Kinase (VEGFR) | Oncology | Advanced Renal Cell Carcinoma[3][4][11] |

| Niraparib | PARP (Poly(ADP-ribose) polymerase) | Oncology | Ovarian, Fallopian Tube, Peritoneal Cancer[1][2] |

| Entrectinib | TRK, ROS1, ALK | Oncology | ROS1-positive NSCLC, NTRK fusion-positive solid tumors[4] |

| Granisetron | 5-HT3 Receptor Antagonist | Supportive Care | Chemotherapy-induced nausea and vomiting[3][4] |

| Benzydamine | Anti-inflammatory | Inflammation | Pain and inflammation relief (Not FDA approved in US) |

The success of these drugs is a direct result of chemists' ability to strategically place substituents on the indazole core to optimize interactions with specific protein targets. For example, in many kinase inhibitors, the indazole core acts as a stable "hinge-binding" motif, anchoring the molecule in the ATP-binding pocket of the enzyme.[12]

Caption: The Indazole scaffold as a hub for diverse biological targets.

Representative Experimental Protocols

To provide a practical context, the following are generalized, representative protocols for the synthesis of substituted indazoles. Causality: The choice of reagents, solvents, and catalysts is critical for reaction efficiency, yield, and purity. For instance, the use of a palladium catalyst with a specific phosphine ligand in Protocol 4.1 is designed to facilitate the oxidative addition and reductive elimination steps crucial for C-N bond formation.

Protocol 4.1: Palladium-Catalyzed Synthesis of a 1-Aryl-1H-Indazole

-

Rationale: This protocol exemplifies a modern cross-coupling approach that offers high yields and broad substrate scope for synthesizing N-substituted indazoles. The use of a strong base like sodium tert-butoxide is essential for deprotonating the hydrazine, making it a more potent nucleophile.

-

Methodology:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Add the arylhydrazine hydrochloride (1.2 mmol) and sodium tert-butoxide (2.5 mmol).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-1H-indazole.

-

Protocol 4.2: Metal-Free Synthesis via PIFA-Mediated Oxidative Cyclization

-

Rationale: This protocol provides a transition-metal-free alternative, which is advantageous for avoiding potential metal contamination in the final product—a critical consideration in pharmaceutical synthesis. PIFA acts as a potent oxidant to facilitate the key intramolecular C-N bond formation.

-

Methodology:

-

In a round-bottom flask, dissolve the starting arylhydrazone (1.0 mmol), derived from an o-methylbenzaldehyde, in dichloromethane (DCM) (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol) portion-wise over 5 minutes with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue using flash column chromatography to afford the pure 1H-indazole product.[3]

-

Conclusion and Future Outlook

The history of the substituted indazole is a testament to the synergistic relationship between synthetic chemistry and drug discovery. From its initial characterization by Emil Fischer to its current status as a privileged scaffold, the indazole core has been central to the development of life-changing therapies.[3][5][13] The continued development of novel, efficient, and sustainable synthetic methodologies will undoubtedly expand the accessible chemical space of indazole derivatives.[14][15] As our understanding of complex biological pathways deepens, the strategic functionalization of this remarkable scaffold will continue to yield next-generation therapeutics targeting a wide spectrum of human diseases, from cancer to neurodegenerative and infectious diseases.[12][16]

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.

- Synthesis of indazole motifs and their medicinal importance: an overview. (2015, January 27). PubMed.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate.

- Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed.

- Some biologically active molecules of indazoles. (n.d.). ResearchGate.

- Bioactive indazole compounds in clinical trails. (n.d.). ResearchGate.

- Chemistry and biology of indoles and indazoles: a mini-review. (n.d.). Semantic Scholar.

- Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.

- Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012, April 6). PubMed.

- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (n.d.). ACS Publications.

- Biologically active 2H‐indazole‐containing compounds. (n.d.). ResearchGate.

- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020, December 22). National Institutes of Health.

- Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (n.d.). ResearchGate.

- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (n.d.). ACS Publications.

- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.

- indazole. (n.d.). Organic Syntheses Procedure.

- Discovery and synthesis of novel indazole derivatives. (n.d.). BenchChem.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry and biology of indoles and indazoles: a mini-review. | Semantic Scholar [semanticscholar.org]

The Strategic Role of 6-Iodo-4-methoxy-1H-indazole in Medicinal Chemistry: A Technical Guide

Abstract: The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide provides an in-depth technical analysis of the role of a specific, highly functionalized derivative: 6-Iodo-4-methoxy-1H-indazole. While public domain data on this exact molecule is limited, this paper will establish its profound potential as a strategic building block in medicinal chemistry. By dissecting the distinct roles of its key substituents—the 6-iodo and 4-methoxy groups—based on extensive data from analogous compounds, we will project its utility in the synthesis of novel, potent, and selective therapeutic agents. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering insights into synthesis, reactivity, and application, with a strong focus on the design of next-generation kinase inhibitors.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[2] Its structural rigidity, coupled with its ability to engage in crucial hydrogen bonding interactions, makes it an ideal pharmacophore. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2]

This scaffold's success stems from its role as a bioisostere for endogenous structures like purines and indoles, allowing it to effectively compete for binding sites on biological targets. This mimicry is particularly effective in the realm of protein kinase inhibition, where the indazole core can form key hydrogen bonds with the "hinge region" of the ATP-binding pocket, a mechanism central to the activity of many successful drugs.[3][4] Consequently, the indazole nucleus is found in several FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, used for treating renal cell carcinoma and other cancers.[1][3][4]

Caption: Tautomeric forms of the core indazole scaffold.

The Strategic Importance of Substituents

The true power of the indazole scaffold is realized through the strategic placement of functional groups. In this compound, the substituents are not merely passive additions; they impart specific, critical functionalities that define its role in drug synthesis.

The 6-Iodo Functional Group: A Versatile Synthetic Handle

The iodine atom at the 6-position is a medicinal chemist's most valuable tool for molecular diversification. Its primary role is not to interact directly with the biological target, but to serve as a highly efficient leaving group in a wide array of transition metal-catalyzed cross-coupling reactions.[5][6] This functionality allows for the late-stage introduction of complex aryl, heteroaryl, alkyl, and vinyl groups, enabling rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key Reactions Enabled by the 6-Iodo Group:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.[7]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Migita Coupling: Reaction with thiols to form C-S bonds, a key step in the synthesis of Axitinib.[7]

The development of the VEGFR inhibitor Axitinib is a paradigm for the utility of a 6-iodo-indazole intermediate. In its synthesis, 6-iodo-1H-indazole serves as the foundational building block, where the iodine atom facilitates the crucial C-S bond formation with 2-mercapto-N-methylbenzamide.[7][8][9]

The 4-Methoxy Functional Group: A Modulator of Physicochemical Properties

The methoxy group at the C4 position exerts a significant electronic and steric influence on the molecule. As a strong electron-donating group, it modulates the electron density of the aromatic system, which can impact:

-

Binding Affinity: The oxygen atom can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues in a protein's binding pocket.

-

pKa Modification: The electron-donating nature can alter the basicity of the pyrazole nitrogens, influencing the ionization state of the molecule at physiological pH and affecting target engagement and solubility.

-

Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the final compound.

-

Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of adjacent substituents, which can be critical for achieving a precise fit within a binding site.

In published studies, the introduction of alkoxy groups on the indazole ring has been shown to enhance inhibitory activity in certain kinase inhibitor series.[3][10]

Projected Role of this compound

Synthesizing these insights, this compound is projected to be a high-value synthetic intermediate. It is not an end-stage drug but a sophisticated starting point for building libraries of novel compounds. The 4-methoxy group provides a specific electronic and steric bias, pre-tuning the scaffold for certain classes of biological targets, while the 6-iodo group provides the reactive handle for extensive Structure-Activity Relationship (SAR) exploration. This combination makes it an ideal candidate for drug discovery programs targeting protein kinases, where fine-tuning of interactions is paramount.

Synthesis and Chemical Reactivity

Plausible Synthetic Route

Caption: Plausible synthetic pathway for this compound.

This process would involve the formation of the indazole core from an appropriately substituted aniline, followed by a regioselective iodination at the electron-rich C6 position. The methoxy group helps direct this electrophilic aromatic substitution.

Key Downstream Reactions: The Suzuki-Miyaura Coupling

A primary application of this building block would be in C-C bond formation. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose. The catalytic cycle involves the oxidative addition of the iodo-indazole to a Palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Design

The Indazole Scaffold as a Hinge-Binder

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] They use ATP as a phosphate donor, and many inhibitors are designed to be ATP-competitive. The indazole scaffold is exceptionally well-suited for this role. The N1-H and N2 atoms of the pyrazole ring are positioned perfectly to form two canonical hydrogen bonds with the backbone amide groups of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.[3][11]

Caption: Indazole core forming key hydrogen bonds with the kinase hinge region.

Structure-Activity Relationship (SAR) Insights from Substituted Indazoles

The literature is rich with examples of how substitutions on the indazole ring affect kinase inhibitory activity. By analyzing this data, we can appreciate the potential of novel building blocks like this compound.

| Compound Class | Target Kinase(s) | Key Substituents | Reported Activity (IC₅₀ / EC₅₀) | Reference |

| 1H-Indazol-3-amine Derivatives | FGFR1, FGFR2 | 6-Fluoro, 3-Amino | < 4.1 nM (FGFR1) | [3] |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, Kit | 3-Amino, 6-Benzamide | Single-digit nM | [11] |

| N-[6-Indazolyl]arylsulfonamides | (Antiproliferative) | 6-Sulfonamide, 7-Ethoxy | 4.21 - 18.6 µM (A2780/A549 cells) | [10] |

| N-Aromatic-Substituted Indazoles | JNK3 | N1-Aryl | 5 nM | [12] |

| Indazole-pyrimidine Derivatives | VEGFR-2 | 2-Pyrimidine, Methoxy groups | 34.5 nM | [3] |

This table is a representative summary and not exhaustive.